molecular formula C19H23NO B5761212 N-(2-tert-butylphenyl)-2-(4-methylphenyl)acetamide

N-(2-tert-butylphenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5761212
M. Wt: 281.4 g/mol
InChI Key: SJMYQBUZALPIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2-(4-methylphenyl)acetamide, commonly known as tBuMPA, is a chemical compound used in scientific research. It belongs to the class of amides and is known for its unique properties that make it a valuable tool in various scientific studies.

Scientific Research Applications

TBuMPA is widely used in scientific research as a tool to study the function and structure of proteins. It is particularly useful in the field of protein crystallography, where it is used as a ligand to stabilize the protein structure. tBuMPA has also been used in studies on the inhibition of enzymes, specifically the inhibition of histone deacetylases (HDACs), which are involved in gene expression regulation and cancer development.

Mechanism of Action

TBuMPA acts as a ligand by binding to a protein's active site, stabilizing the protein structure, and altering its function. In the case of HDACs, tBuMPA binds to the active site of the enzyme, preventing it from removing acetyl groups from histones. This results in the accumulation of acetylated histones, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBuMPA depend on the protein target and the specific biological system being studied. In the case of HDAC inhibition, tBuMPA has been shown to induce cell differentiation and inhibit cancer cell growth. However, the effects of tBuMPA on other proteins and biological systems are still being explored.

Advantages and Limitations for Lab Experiments

One of the main advantages of tBuMPA is its ability to stabilize protein structures, making it a valuable tool in protein crystallography. Additionally, tBuMPA is relatively easy to synthesize and has a high yield and purity. However, tBuMPA's specificity for certain proteins and its potential off-target effects are limitations that must be considered in experimental design.

Future Directions

There are several future directions for the use of tBuMPA in scientific research. One potential direction is the development of tBuMPA analogs with improved specificity and potency for specific protein targets. Additionally, tBuMPA could be used in combination with other compounds to enhance its effects on protein function and structure. Finally, tBuMPA could be used in studies on the role of HDACs in diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of tBuMPA involves the reaction of 4-methylbenzoyl chloride with 2-tert-butyl aniline in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain tBuMPA in high yield and purity.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-14-9-11-15(12-10-14)13-18(21)20-17-8-6-5-7-16(17)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMYQBUZALPIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-2-(4-methylphenyl)acetamide

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